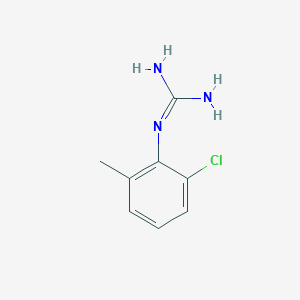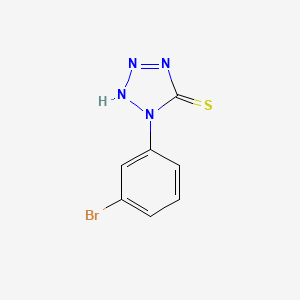
1-(3-Bromophenyl)-1H-tetrazole-5-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromophenyl)-1H-tetrazole-5-thiol is an organic compound featuring a bromophenyl group attached to a tetrazole ring with a thiol group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)-1H-tetrazole-5-thiol typically involves the reaction of 3-bromobenzonitrile with sodium azide and sulfur. The process can be summarized as follows:
Formation of Tetrazole Ring: 3-bromobenzonitrile reacts with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), under reflux conditions to form 1-(3-bromophenyl)-1H-tetrazole.
Introduction of Thiol Group: The resulting tetrazole compound is then treated with sulfur and a reducing agent, such as sodium borohydride, to introduce the thiol group at the 5-position, yielding this compound.
Industrial Production Methods:
化学反応の分析
Types of Reactions: 1-(3-Bromophenyl)-1H-tetrazole-5-thiol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation and Reduction: The thiol group can be oxidized to form disulfides or reduced to form the corresponding thiolate anion.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium methoxide or primary amines in solvents such as ethanol or DMF.
Oxidation: Common oxidizing agents include hydrogen peroxide or iodine.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 3-aminophenyl-tetrazole-thiol or 3-methoxyphenyl-tetrazole-thiol.
Oxidation Products: Disulfides such as 1,2-bis(3-bromophenyl)-1H-tetrazole-5-thiol.
Reduction Products: Thiolate anions or fully reduced thiol derivatives.
科学的研究の応用
1-(3-Bromophenyl)-1H-tetrazole-5-thiol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets through its thiol group.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: Potential use in the development of agrochemicals and dyes due to its reactive functional groups.
作用機序
The mechanism of action of 1-(3-Bromophenyl)-1H-tetrazole-5-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of enzyme activities and signaling pathways. Additionally, the bromophenyl group can engage in π-π interactions with aromatic residues in proteins, further influencing biological activity.
類似化合物との比較
1-(4-Bromophenyl)-1H-tetrazole-5-thiol: Similar structure but with the bromine atom at the 4-position.
1-(3-Chlorophenyl)-1H-tetrazole-5-thiol: Chlorine atom instead of bromine, affecting reactivity and biological activity.
1-(3-Bromophenyl)-1H-tetrazole-5-methanol: Hydroxyl group instead of thiol, altering its chemical properties and applications.
Uniqueness: 1-(3-Bromophenyl)-1H-tetrazole-5-thiol is unique due to the presence of both a bromophenyl group and a thiol group, which confer distinct reactivity and potential for diverse applications in various fields. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets.
特性
IUPAC Name |
1-(3-bromophenyl)-2H-tetrazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4S/c8-5-2-1-3-6(4-5)12-7(13)9-10-11-12/h1-4H,(H,9,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCSFDWJABQDIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C(=S)N=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
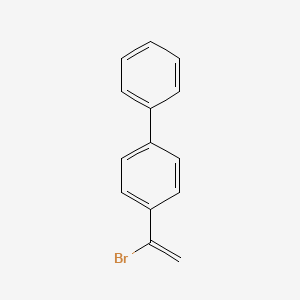
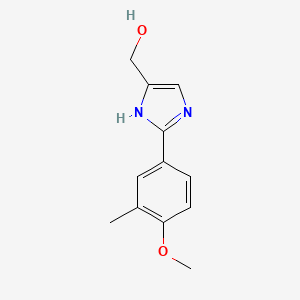
![1-[(2-Methyl-3-butyn-2-yl)oxy]-2-nitrobenzene](/img/structure/B15333539.png)
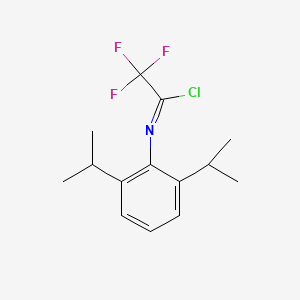
![1-(5-Bromo-3-indolyl)-3-[(tert-butyldiphenylsilyl)oxy]-2,2-dimethyl-1-propanone](/img/structure/B15333548.png)
![tert-Butyl 2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate](/img/structure/B15333556.png)
![2-Methyl-8-(trifluoromethoxy)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B15333573.png)
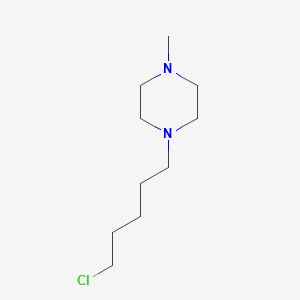
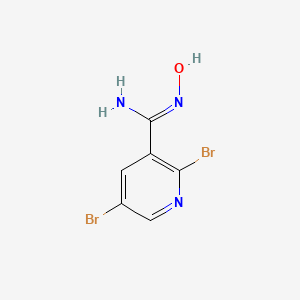
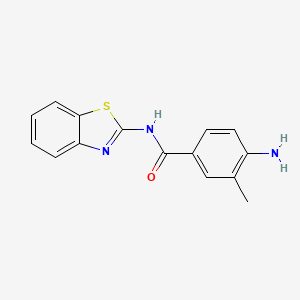
![7-(Trifluoromethyl)benzo[d]isothiazol-3-amine](/img/structure/B15333598.png)
![2-Ethyl-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B15333599.png)
